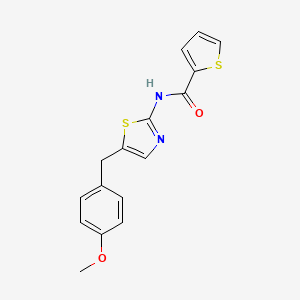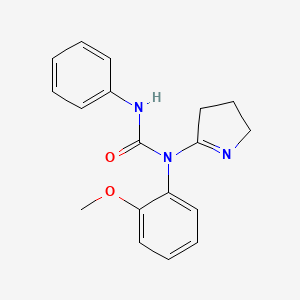
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2-methoxyphenyl)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2-methoxyphenyl)-3-phenylurea” belongs to a class of organic compounds known for their unique structures and potential for diverse applications, including medicinal chemistry and materials science. These compounds often exhibit interesting chemical and physical properties due to their complex molecular structures.
Synthesis Analysis
The synthesis of similar compounds involves multi-step organic reactions, starting from basic pyrrole derivatives and involving carbonylation reactions with specific reagents such as triphosgene and amines (Sarantou & Varvounis, 2022). These processes require precise control of reaction conditions to achieve the desired products with high yield and purity.
Molecular Structure Analysis
Molecular structure analysis of related compounds is typically conducted using spectroscopic methods such as FT-IR, NMR, and mass spectrometry, providing detailed information on the molecular configuration, functional groups, and connectivity within the molecule. Computational methods, such as density functional theory (DFT), are also employed to predict molecular properties and stability (Mushtaque et al., 2016).
Chemical Reactions and Properties
Compounds within this chemical class participate in various chemical reactions, including nucleophilic addition, cyclization, and polymerization, leading to the formation of complex molecular architectures. Their reactivity is influenced by the presence of functional groups and the molecular structure, which can be tailored for specific applications (Dubovtsev et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the practical applications of these compounds. Polymorphism, crystal packing, and intermolecular interactions significantly affect these properties and are studied through crystallography and thermal analysis (Shishkina et al., 2018).
Wissenschaftliche Forschungsanwendungen
Polymorphic Modifications and Diuretic Properties
Pyrrole derivatives have been studied for their diuretic properties and potential as new hypertension remedies. For example, a study on 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide revealed two polymorphic modifications, indicating its strong diuretic properties and potential application in hypertension treatment (Shishkina et al., 2018).
Synthesis and Properties of Conducting Polymers
Research on pyrrole derivatives includes the synthesis of conducting polymers, demonstrating the effect of substituents on their properties. For instance, a study on the synthesis of poly-[2,5-di(thiophen-2-yl)-1H-pyrrole] derivatives showed variations in electrical conductivity and thermal stability based on the nature of the substituents, highlighting their potential in electronic and photovoltaic applications (Pandule et al., 2014).
Metal-Free Synthesis of Polysubstituted Pyrroles
An efficient metal-free method for synthesizing polysubstituted pyrrole derivatives has been developed, utilizing surfactants in aqueous mediums. This approach offers an environmentally friendly and versatile pathway for creating various pyrrole-based compounds, potentially useful in pharmaceuticals and materials science (Kumar et al., 2017).
Electrochromic Applications
Pyrrole derivatives have also found applications in electrochromic devices due to their unique electronic and optical properties. A study involving dithienylpyrroles-based electrochromic polymers demonstrated their use in high-contrast electrochromic devices, suggesting their potential in smart windows and display technologies (Su et al., 2017).
Corrosion Inhibition
Pyrrole derivatives, such as pyrazoline derivatives, have been explored for their effectiveness in corrosion inhibition. These compounds show high inhibition efficiency, making them valuable for protecting metals in industrial applications (Lgaz et al., 2020).
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2-methoxyphenyl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-23-16-11-6-5-10-15(16)21(17-12-7-13-19-17)18(22)20-14-8-3-2-4-9-14/h2-6,8-11H,7,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVVTACCJNSEGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(C2=NCCC2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

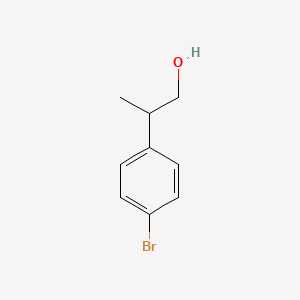
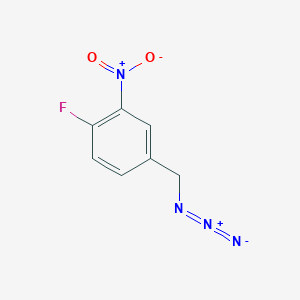
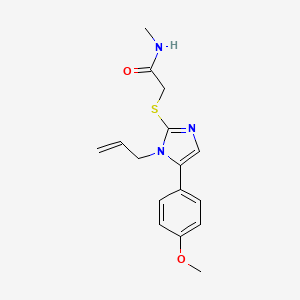
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]furan-3-carboxamide](/img/structure/B2492948.png)
![Methyl 4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]benzoate](/img/structure/B2492949.png)
![3-amino-7,7-dimethyl-5-oxo-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2492950.png)

![[1]Benzofuro[3,2-d]pyrimidine-4(3H)-thione](/img/structure/B2492953.png)
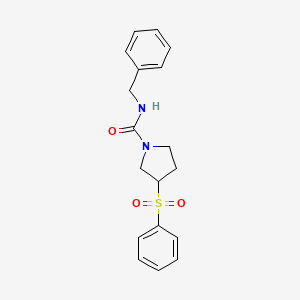
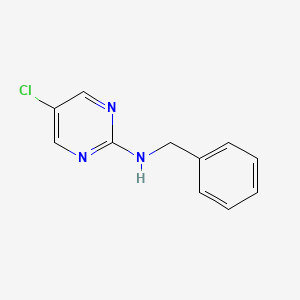
![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2492956.png)
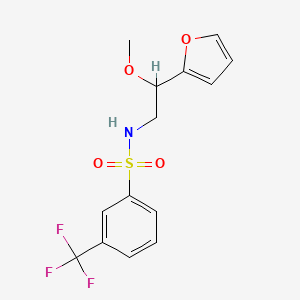
![N-(1,3-Benzodioxol-5-ylmethyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2492962.png)
